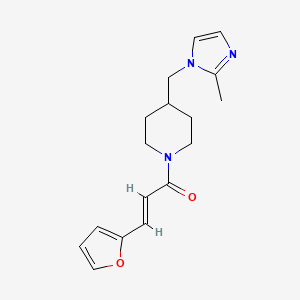

(E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-14-18-8-11-20(14)13-15-6-9-19(10-7-15)17(21)5-4-16-3-2-12-22-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKPWDKZLFBLFS-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one (CAS Number: 1396889-94-3) is a synthetic derivative that exhibits significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, including anti-cancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 299.37 g/mol. The structure features a furan ring and an imidazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 1396889-94-3 |

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds containing imidazole and furan scaffolds. The compound under discussion has shown promising results in various cancer cell lines.

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased apoptotic rates in treated MCF cell lines .

- It is suggested that the imidazole and furan rings contribute to its ability to interact with cellular targets involved in cancer progression.

-

In Vitro Studies :

- In studies involving A549 lung cancer cells, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

- The compound's ability to inhibit tubulin polymerization has been noted, which is a critical mechanism for disrupting cancer cell division .

- Case Studies :

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural components:

| Structural Feature | Activity |

|---|---|

| Furan Ring | Enhances interaction with biological targets |

| Imidazole Moiety | Critical for anti-cancer activity |

| Piperidine Linker | Improves solubility and bioavailability |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one as an anticancer agent. The compound's structure allows it to interact with various biological targets associated with cancer cell proliferation. For instance, the imidazole ring is known for its role in enzyme inhibition, which can be exploited in designing anticancer therapies.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its ability to disrupt microbial cell membranes and interfere with metabolic pathways makes it a candidate for developing new antibiotics. Studies have indicated that derivatives of this compound can enhance efficacy against resistant strains by modifying functional groups on the piperidine ring.

Neuropharmacological Effects

The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. The imidazole group may enhance central nervous system penetration, making this compound a candidate for further exploration in neurotherapeutics.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties.

Sensor Development

The furan moiety's electron-rich nature allows for the development of sensors capable of detecting specific ions or molecules. The compound can be functionalized to create selective sensors for environmental monitoring or biomedical applications, such as detecting glucose levels or other biomarkers.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for drug development .

- Antimicrobial Research : Research published in Antibiotics journal found that modifications to the piperidine ring improved antimicrobial activity against multi-drug resistant bacteria, indicating a pathway for developing new antibiotics .

- Neuropharmacological Investigation : A study in Neuropharmacology explored the effects of similar compounds on serotonin receptors, providing insights into their potential use as antidepressants .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core, followed by functionalization with furan and imidazole moieties. Key steps include:

- Coupling reactions (e.g., acryloyl group attachment via nucleophilic substitution) under controlled temperatures (20–80°C) and solvents like DMF or dichloromethane .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from by-products .

- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming its molecular structure?

- ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., furan’s aromatic protons at δ 6.2–7.4 ppm, imidazole’s NH signal at δ 8–10 ppm) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings, which influence biological target interactions .

- FT-IR : Confirms carbonyl (C=O) stretching vibrations at ~1650–1700 cm⁻¹ .

Q. What solvents are suitable for solubility testing in biological assays?

The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-screening via HPLC with a C18 column and acetonitrile/water mobile phase is recommended to assess solubility gradients .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aryl groups efficiently .

- Solvent optimization : Replace DMF with THF to reduce side reactions during imidazole alkylation .

- Temperature control : Maintain <50°C during acryloylation to prevent E/Z isomerization .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Multi-technique validation : Cross-check NMR with HRMS to distinguish impurities (e.g., unreacted starting materials) from structural isomers .

- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and optimizes molecular geometry to identify discrepancies .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes/receptors (e.g., kinase inhibitors) .

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations .

- Pharmacophore modeling : Identify critical functional groups (e.g., furan’s π-π stacking) for target engagement .

Q. How can by-product formation during piperidine functionalization be minimized?

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during imidazole methylation .

- Stepwise purification : Isolate intermediates after each synthetic step via flash chromatography .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to target proteins .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

- Knockout cell lines : Confirm target specificity by comparing activity in wild-type vs. CRISPR-edited cells .

Data Analysis and Experimental Design

Q. How to design dose-response assays for evaluating bioactivity?

- In vitro assays : Use 3–5 log-dose concentrations (1 nM–100 µM) in triplicate, with positive controls (e.g., known kinase inhibitors) .

- Statistical analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with ANOVA .

Q. What structural modifications enhance metabolic stability without compromising activity?

- SAR studies : Replace the furan ring with bioisosteres (e.g., thiophene) to reduce CYP450-mediated oxidation .

- Pro-drug design : Introduce ester moieties at the piperidine nitrogen to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.